Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-

Description

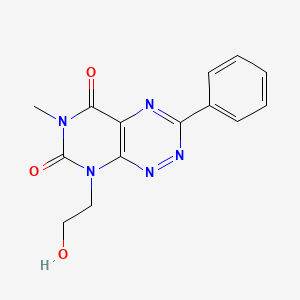

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- (hereafter referred to as Compound A), is a fused heterocyclic system with a pyrimido-triazine core. Key structural features include:

- C3 substitution: A phenyl group, which is common in bioactive triazine derivatives for target binding .

- N8 substitution: A 2-hydroxyethyl group, enhancing hydrophilicity compared to alkyl or aryl substituents .

- C6 substitution: A methyl group, which may improve metabolic stability .

This scaffold is structurally related to natural antibiotics (e.g., fervenulin, toxoflavin) and synthetic derivatives with anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

CAS No. |

42285-89-2 |

|---|---|

Molecular Formula |

C14H13N5O3 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

8-(2-hydroxyethyl)-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C14H13N5O3/c1-18-13(21)10-12(19(7-8-20)14(18)22)17-16-11(15-10)9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3 |

InChI Key |

UFDJAVNADBEGME-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(N=NC(=N2)C3=CC=CC=C3)N(C1=O)CCO |

Origin of Product |

United States |

Preparation Methods

Formation of Hydrazone Intermediates

- Starting materials: Monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine) and aromatic aldehydes.

- Reaction conditions: Reflux in ethanol or tetrahydrofuran (THF) under nitrogen atmosphere.

- Outcome: Hydrazones precipitate upon cooling and are isolated by filtration.

This step is crucial as the hydrazone intermediates serve as key building blocks for the heterocyclic framework.

Condensation with Activated Chlorouracil

- Activated chlorouracil: 6-chloro-3-methyl-5-nitrouracil, prepared by nitration of 6-chloro-3-methyluracil.

- Catalysis: Aluminum trichloride is used to catalyze the addition of hydrazones derived from arylhydrazines.

- Reaction: The hydrazone is condensed with the chlorouracil to form 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils.

This condensation step constructs the molecular framework necessary for the triazine ring formation.

Reductive Ring Closure

- Process: The nitrouracil intermediate undergoes reductive cyclization to close the triazine ring.

- Reagents: Zinc or other reducing agents are employed.

- Result: Formation of the pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione core.

This step finalizes the bicyclic heterocyclic system characteristic of the target compound.

Regiospecific Alkylation at N8 Position

- Alkylation agent: Alkyl or alkaryl halides, specifically 2-hydroxyethyl halides for the hydroxyethyl substituent.

- Selectivity: The N8-H position is selectively alkylated under mild conditions.

- Outcome: Introduction of the 8-(2-hydroxyethyl) substituent, completing the target molecule.

This regioselective functionalization expands the chemical diversity and biological activity of the compound.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Monosubstituted hydrazine + Aromatic aldehyde, reflux in EtOH/THF | Hydrazone intermediate | Precipitation upon cooling |

| 2 | Hydrazone + 6-chloro-3-methyl-5-nitrouracil + AlCl3 catalyst | Nitrouracil hydrazinyl intermediate | Catalysis required for arylhydrazones |

| 3 | Reductive cyclization (Zn or equivalent) | Pyrimido[5,4-e]-1,2,4-triazine-5,7-dione core | Ring closure step |

| 4 | N8-H pyrimidotriazinedione + 2-hydroxyethyl halide | Target compound: 8-(2-hydroxyethyl)-6-methyl-3-phenyl derivative | Regiospecific alkylation |

Research Findings and Optimization

- The use of methylhydrazine as a hydrazine surrogate allows access to isomeric 5,7(6H,8H)-dione derivatives with high regioselectivity.

- The synthetic route is versatile, enabling substitution at multiple positions (N1, C3, N8), which is critical for pharmacological optimization.

- The methodology avoids harsh conditions and uses commercially available starting materials, facilitating scalability.

- Alkylation at N8 is mild and regioselective, allowing introduction of functional groups like 2-hydroxyethyl without affecting other positions.

- The compounds synthesized via this route have demonstrated promising biological activities, including cytoprotective effects and potential anticancer properties, underscoring the importance of the synthetic accessibility of diverse analogues.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Hydrazone formation | Reflux in ethanol or THF, nitrogen atmosphere |

| Chlorouracil activation | 6-chloro-3-methyl-5-nitrouracil, prepared by nitration |

| Catalysis | Aluminum trichloride for arylhydrazones |

| Reductive cyclization | Zinc or equivalent reducing agent |

| Alkylation | Alkyl/alkaryl halides, regioselective at N8 |

| Solvents | Ethanol, THF, dichloromethane, DMF |

| Temperature | Reflux for condensation; mild conditions for alkylation |

| Yield | Generally moderate to high (e.g., 70-90%) depending on step |

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Observations:

- C3 Substitution: The phenyl group in Compound A is critical for β-catenin/TCF antagonism, similar to the 4-(2-diethylaminoethoxy)phenyl group in the high-potency anticancer derivative . Benzyl (CH-004) or unsubstituted C3 (toxoflavin) correlates with distinct targets like CBS inhibition .

- C6 Substitution : Methyl at C6 is conserved in toxoflavin and fervenulin, suggesting a role in stabilizing the dione ring .

Anticancer Activity

- Compound A: Demonstrates cytoprotective effects against rotenone-induced toxicity (EC50: low μM range) and β-catenin/TCF pathway inhibition, relevant for colorectal cancer .

- Toxoflavin : Broad-spectrum CBS inhibition but exhibits cytotoxicity at higher doses (LD50/IC50 ratio: <5) .

- 3-(4-(2-Diethylamino)ethoxy)phenyl derivative: Superior anticancer potency (IC50: 0.016 mM) with a favorable LD50/IC50 ratio (8.32), attributed to the electron-donating ethoxy group enhancing target binding .

Enzyme Inhibition

- CH-004 : Inhibits CBS-derived H2S generation (IC50: ~1 μM), with the benzyl group enhancing membrane permeability compared to toxoflavin .

Pharmacokinetic (PK) and Toxicity

- Compound A: Exhibits a high CC50/EC50 ratio (92 for lead analog 1f), indicating low cytotoxicity to normal cells. Moderate metabolic stability in rat microsomes .

- Toxoflavin: Limited therapeutic window due to overlapping cytotoxic and inhibitory concentrations .

- Fervenulin : Used as a nematicide but shows toxicity in mammalian cells at higher doses .

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- , focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₁N₅O₂

- Molecular Weight : 269.26 g/mol

- CAS Number : 25696-85-9

- Density : 1.371 g/cm³

- Boiling Point : 508.1ºC

- Flash Point : 261.1ºC

Biological Activity Overview

The biological activity of pyrimido derivatives has been extensively studied across various domains including anticancer, antimicrobial, and neuroprotective effects. Below are key findings from recent research:

Anticancer Activity

Recent studies have demonstrated that pyrimido derivatives exhibit significant anticancer properties. For instance:

- Heat Shock Factor 1 (HSF1) Activation : Compounds derived from pyrimido[5,4-e]-1,2,4-triazine were identified as small molecule amplifiers of HSF1 transcriptional activity. One lead compound showed an effective concentration (EC50) of 2.5 µM under mild heat stress conditions and provided substantial cytoprotection in models of cell toxicity induced by rotenone (EC50 = 0.23 µM) and oxygen-glucose deprivation .

Antimicrobial Activity

The antimicrobial potential of pyrimido derivatives has also been explored:

- In a comparative study involving various microorganisms, certain pyrimido compounds exhibited notable antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method indicated effectiveness at varying concentrations .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a pyrimido derivative in models of neurodegeneration. The compound demonstrated:

- Cytoprotection : It significantly reduced cell death in neuronal cell lines exposed to oxidative stress.

- Mechanism of Action : The protective effects were linked to the modulation of heat shock proteins and reduction in apoptosis markers.

Synthesis and Characterization

The synthesis of this compound involved multi-step reactions with careful characterization using techniques such as NMR and mass spectrometry to confirm structural integrity and purity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₅O₂ |

| Molecular Weight | 269.26 g/mol |

| Density | 1.371 g/cm³ |

| Boiling Point | 508.1ºC |

| Flash Point | 261.1ºC |

Q & A

Q. What are the recommended synthetic routes for preparing this compound and its analogs?

The compound can be synthesized via cyclization reactions using sodium nitrite (NaNO₂) in glacial acetic acid under controlled heating. For example, analogs with aryl substitutions (e.g., 3-aryl derivatives) are prepared by reacting precursor hydrazine derivatives with aryl aldehydes, followed by cyclization . Key steps include optimizing reaction time (e.g., 6–8 hours under reflux) and purification via recrystallization from ethanol or column chromatography for higher yields (47–82%) . Characterization relies on ¹H/¹³C-NMR to confirm substituent positions and melting points (234–291°C) to verify purity .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the hydroxyethyl group (δ ~3.6–4.2 ppm for CH₂-OH), methyl group (δ ~2.3 ppm), and phenyl protons (δ ~7.2–7.8 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazine-dione core .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens should focus on cytotoxicity (e.g., MTT assay ) and target-specific activity. For example, derivatives of this scaffold have shown cytoprotection in rotenone-induced toxicity (EC₅₀ = 0.23 µM) and oxygen-glucose deprivation models (80% protection at 2.5 µM) . Dose-response curves (0.1–10 µM) and comparative analysis with positive controls (e.g., xanthothricin, IC₅₀ = 0.3 µM for β-catenin/TCF4 inhibition) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Core Modifications: Introduce substituents at N1 (e.g., methyl, isopropyl) or C3 (e.g., 4-fluorophenyl, 4-methoxyphenyl) to enhance binding to targets like HSF1 or β-catenin .

- Linker Optimization: Replace the hydroxyethyl group with morpholine or piperazine moieties to improve solubility and blood-brain barrier penetration .

- Dimerization: Synthesize dimers with spacers (e.g., polyethylene glycol) to evaluate cooperative effects on transcriptional activity .

Q. What computational strategies support target identification and binding mode analysis?

- Molecular Docking: Use PyMOL or AutoDock to model interactions with HSF1 or β-catenin/TCF4. Focus on hydrogen bonding with the triazine-dione core and hydrophobic contacts with aryl groups .

- Principal Component Analysis (PCA): Classify analogs based on structural complexity (PC1) and bioactivity (PC2) to prioritize compounds in the “active” chemical space .

- ADMET Prediction: Employ SwissADME to assess logP (target <3), topological polar surface area (TPSA >80 Ų), and cytochrome P450 interactions .

Q. How can researchers resolve contradictions in biological data across studies?

- Dose-Dependent Effects: Re-evaluate activity at lower concentrations (e.g., 0.1–1 µM) to distinguish specific target inhibition from nonspecific cytotoxicity .

- Orthogonal Assays: Validate β-catenin/TCF4 inhibition via luciferase reporter assays alongside Western blotting for downstream targets (e.g., c-Myc) .

- Batch Consistency: Ensure synthetic reproducibility by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterizing each batch via NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.